2-(1-Benzothiophen-2-yl)acetaldehyde

Description

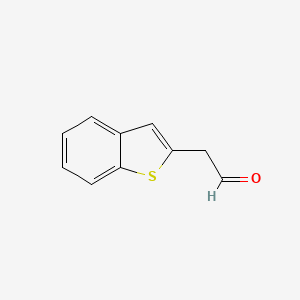

2-(1-Benzothiophen-2-yl)acetaldehyde is a benzothiophene derivative featuring an aldehyde functional group (-CHO) attached to the benzothiophene ring via a methylene bridge.

Properties

Molecular Formula |

C10H8OS |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

2-(1-benzothiophen-2-yl)acetaldehyde |

InChI |

InChI=1S/C10H8OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,6-7H,5H2 |

InChI Key |

RZTQKESTDPQKHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CC=O |

Origin of Product |

United States |

Scientific Research Applications

2-(1-Benzothiophen-2-yl)acetaldehyde has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2-(1-Benzothiophen-2-yl)acetaldehyde and analogous compounds:

Key Observations:

- Aldehyde vs. Carboxylic Acid (Propanoic Acid): The aldehyde group in this compound is more reactive than the carboxylic acid group in its propanoic acid analog, making it suitable for nucleophilic additions or condensations. However, the propanoic acid derivative (CAS: 85494-05-9) is stabilized by hydrogen bonding, contributing to its crystalline properties .

- Oxadiazinone Heterocycle: The oxadiazinone derivative () demonstrates how cyclization of benzothiophene derivatives can enhance biological activity. Its planar oxadiazin ring and benzothiophene moiety form a rigid structure, critical for binding to AMPA receptors .

- Benzothiazole vs. Benzothiophene: Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide () highlight the impact of replacing sulfur in benzothiophene with nitrogen in benzothiazole. Benzothiazoles often exhibit enhanced electronic delocalization, affecting their pharmacological profiles .

Crystallographic and Structural Insights

- Crystal Packing: The oxadiazinone derivative forms a 3D network via N–H⋯O and S⋯S interactions (, Figure 2), stabilized by hydrogen bonding. Such interactions are less likely in the acetaldehyde due to the absence of amide or heterocyclic hydrogen-bond donors .

- Software for Structure Determination: SHELX and OLEX2 () are widely used for small-molecule crystallography. The oxadiazinone structure was refined using SHELXL, highlighting the importance of these tools in analyzing benzothiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.